molecular formula C9H6N2O3 B1609500 4-(1,3,4-oxadiazol-2-yl)benzoic Acid CAS No. 59663-66-0

4-(1,3,4-oxadiazol-2-yl)benzoic Acid

Cat. No. B1609500
CAS RN: 59663-66-0
M. Wt: 190.16 g/mol
InChI Key: IZTWSORAYAOGDE-UHFFFAOYSA-N
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Description

4-(1,3,4-oxadiazol-2-yl)benzoic acid is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes 4-(1,3,4-oxadiazol-2-yl)benzoic acid, has been reported in various studies . The synthesis process often involves the use of key intermediates and follows established procedures .


Molecular Structure Analysis

The molecular structure of 4-(1,3,4-oxadiazol-2-yl)benzoic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) .


Physical And Chemical Properties Analysis

4-(1,3,4-oxadiazol-2-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 190.16 .

Scientific Research Applications

  • Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, such as those studied by Ammal, Prajila, and Joseph (2018), have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors form protective layers on the steel surface, as evidenced by increased charge transfer resistance and confirmed by scanning electron microscopy (SEM) (Ammal, Prajila, & Joseph, 2018).

  • Medicinal Chemistry : The oxadiazole ring system is significant in medicinal chemistry, as shown in studies like those conducted by Vinaya, Chandrashekara, and Shivaramu (2019). They demonstrated efficient synthesis methods for 3,5-diaryl substituted 1,2,4-oxadiazoles, which are important for the development of various medicinal and material chemistry molecules (Vinaya, Chandrashekara, & Shivaramu, 2019).

  • Synthetic Methodology : The solid-phase synthesis of 1,2,4-oxadiazoles, as reported by Sams and Lau (1999), demonstrates the versatility of these compounds in synthetic chemistry. They used benzoic acids bound to polystyrene resin, highlighting the practical applications in synthesizing various chemical structures (Sams & Lau, 1999).

  • Material Science : Oxadiazole derivatives exhibit potential in material science applications, particularly in the creation of liquid crystalline materials. For instance, Jian, Hua, Yan, and Jianhua (2014) synthesized 3,5-disubstituted 1,2,4-oxadiazoles and studied their phase transition behavior, revealing their potential as liquid crystalline monomers (Jian, Hua, Yan, & Jianhua, 2014).

  • Antibacterial and Antifungal Agents : The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives have been explored in several studies. For example, Rajeeva, Srinivasulu, and Shantakumar (2009) synthesized 2-substituted benzothiazole derivatives containing 1,3,4-oxadiazole, which showed promising antimicrobial activities (Rajeeva, Srinivasulu, & Shantakumar, 2009).

  • Photovoltaic Applications : The study by Yang, Yao, Liu, Wang, and Wang (2016) on phenanthrocarbazole dye-sensitized solar cells, incorporating electron-acceptors like 4-(1,3,4-oxadiazol-2-yl)benzoic acid derivatives, highlights the application of these compounds in enhancing the efficiency and stability of solar cells (Yang, Yao, Liu, Wang, & Wang, 2016).

Future Directions

The future directions for the research and development of 4-(1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWSORAYAOGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427895
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-oxadiazol-2-yl)benzoic Acid

CAS RN

59663-66-0
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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